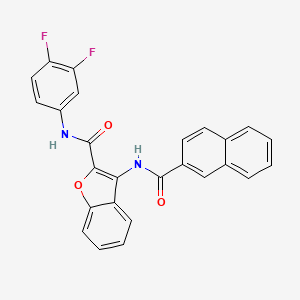

3-(2-萘酰胺)-N-(3,4-二氟苯基)苯并呋喃-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 3-(2-naphthamido)-N-(3,4-difluorophenyl)benzofuran-2-carboxamide is a chemical entity that can be categorized within the family of benzofuran carboxamides. Benzofuran derivatives are known for their diverse biological activities and their potential in the development of new therapeutic agents . The specific structure of this compound suggests it may have unique physical, chemical, and possibly pharmacological properties.

Synthesis Analysis

The synthesis of benzofuran carboxamide derivatives can be achieved through various methods. One such method is the In(OTf)3-catalyzed cascade formal [3 + 2] cycloaddition, which has been shown to produce a range of naphtho[1,2-b]furan-3-carboxamides and benzofuran-3-carboxamides with high regioselectivity and good yields . Although the exact synthesis of 3-(2-naphthamido)-N-(3,4-difluorophenyl)benzofuran-2-carboxamide is not detailed in the provided papers, similar methodologies could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of benzofuran carboxamide derivatives can be elucidated using techniques such as X-ray single crystallography. This technique has been used to reveal the solid-state properties of related compounds, such as N-(cyano(naphthalen-1-yl)methyl)benzamides, and to examine their hydrogen bonding interactions . The molecular structure is crucial for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions. For instance, the colorimetric sensing of fluoride anions by certain benzamide derivatives is attributed to a deprotonation-enhanced intramolecular charge transfer (ICT) mechanism . Additionally, the gas-phase pyrolysis of benzofuran carboxamides has been studied, revealing that major products such as 2-formylnaphthonitrile can be formed through the elimination of amine followed by extrusion of CO . These reactions highlight the reactivity of the benzofuran scaffold under different conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran carboxamides are influenced by their molecular structure. The presence of substituents such as the 3,4-difluorophenyl group can significantly affect these properties, including solubility, melting point, and reactivity. The compound's ability to form hydrogen bonds and its electronic properties, as indicated by UV-Vis absorption and NMR analyses, are also important factors that determine its behavior in solution and potential applications .

科学研究应用

合成和化学性质

已经开发出一种涉及In(OTf)3催化的1,4-萘醌或苯醌与β-酮酰胺的级联形式[3+2]环加成的新型高效方法,提供了广泛的底物范围。该过程以良好的至优异的产率提供了具有高区域选择性的新型且多样的萘[1,2-b]呋喃-3-甲酰胺和苯并呋喃-3-甲酰胺。预计此类方法适用于合成带有这些官能团的具有生物活性的复杂分子,表明3-(2-萘酰胺)-N-(3,4-二氟苯基)苯并呋喃-2-甲酰胺在药物化学和药物设计中作为前体的潜力 (L. Xia & Y. Lee, 2014)。

潜在的生物活性

一氟和二氟萘酸的合成,包括对芳基甲酰胺的讨论,强调了此类衍生物在多种具有生物活性化合物的开发中的相关性。类似于感兴趣的结构的萘酸的氟化版本突出了探索新型合成路线及其在药物化学中的意义的持续努力。这一努力反映了氟化萘酰胺和相关化合物在促进发现新的治疗剂方面的潜力 (Jayaram R Tagat 等人,2002)。

已经探索了新型苯并呋喃甲酰胺衍生物的合成和生物学评估,包括3-(甘氨酰胺)-苯并呋喃-2-甲酰胺和3-(β-丙氨酰胺)-苯并呋喃-2-甲酰胺衍生物,以了解它们的抗菌、抗炎和DPPH自由基清除活性。这些研究强调了苯并呋喃-2-甲酰胺衍生物在开发新的生物活性化学实体中的重要性,表明对3-(2-萘酰胺)-N-(3,4-二氟苯基)苯并呋喃-2-甲酰胺的类似研究可能在这些药理学领域产生有希望的结果 (A. Lavanya、R. Sribalan 和 V. Padmini,2017)。

安全和危害

- Toxicity: Researchers must evaluate the compound’s toxicity profile, including acute and chronic effects.

- Handling Precautions: Proper lab practices are necessary due to potential hazards.

- Environmental Impact: Assessing its impact on the environment is crucial.

未来方向

- Further Research: Investigate its biological activity, potential therapeutic applications, and structure-activity relationships.

- Optimization: Modify the compound to enhance its properties (e.g., bioavailability, selectivity).

- Drug Development: Explore its use as a lead compound for drug development.

I’ve provided a high-level analysis of 3-(2-naphthamido)-N-(3,4-difluorophenyl)benzofuran-2-carboxamide. For in-depth information, consult scientific literature. If you need further assistance or have additional questions, feel free to ask! 😊

: Example reference

: Another reference

属性

IUPAC Name |

N-(3,4-difluorophenyl)-3-(naphthalene-2-carbonylamino)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H16F2N2O3/c27-20-12-11-18(14-21(20)28)29-26(32)24-23(19-7-3-4-8-22(19)33-24)30-25(31)17-10-9-15-5-1-2-6-16(15)13-17/h1-14H,(H,29,32)(H,30,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSDJXDGLWJLVIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC(=C(C=C5)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H16F2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-naphthamido)-N-(3,4-difluorophenyl)benzofuran-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B3011419.png)

![2-((6-(4-chlorobenzyl)-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B3011427.png)

![2-[4-[4-(Dimethylamino)pyrimidin-2-yl]piperazin-1-yl]quinoline-3-carbonitrile](/img/structure/B3011428.png)

![Tert-butyl 1-ethynyl-2-azabicyclo[3.1.1]heptane-2-carboxylate](/img/structure/B3011429.png)

![N-(3-chloro-4-fluorophenyl)-3-methyl-4-oxo-1-phenyl-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B3011433.png)

![2-Cyclopropyl-4-[[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]-1,3-thiazole](/img/structure/B3011436.png)

![(E)-methyl 3-allyl-2-((1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B3011439.png)

![1-Cyclopentyl-3-(5-(furan-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B3011440.png)